molecular formula C9H8F2N2O B14053356 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline

1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline

Cat. No.: B14053356
M. Wt: 198.17 g/mol
InChI Key: LMVYCVSBOLCAJU-UHFFFAOYSA-N
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Description

1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline is a chemical compound characterized by the presence of a pyrazoline ring substituted with a 4,6-difluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline typically involves the reaction of 4,6-difluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(4,6-Difluorophenyl)-3-oxo-2-pyrazoline
  • 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazolidine
  • 1-(4,6-Difluorophenyl)-3-amino-2-pyrazoline

Comparison: 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

1-(2,4-difluorophenyl)pyrazolidin-3-one

InChI

InChI=1S/C9H8F2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-9(14)12-13/h1-2,5H,3-4H2,(H,12,14)

InChI Key

LMVYCVSBOLCAJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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